molecular formula C23H38O3 B12794841 Cetyl salicylate CAS No. 19666-19-4

Cetyl salicylate

Cat. No.: B12794841
CAS No.: 19666-19-4
M. Wt: 362.5 g/mol
InChI Key: NHLHASWXBVULGU-UHFFFAOYSA-N
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Description

Cetyl salicylate is a salicylate ester derived from salicylic acid and cetyl alcohol. Salicylate esters are widely used in pharmaceuticals and cosmetics due to their anti-inflammatory, analgesic, and UV-absorbing properties. This compound, as a long-chain ester, is hypothesized to exhibit enhanced lipid solubility, making it suitable for topical formulations requiring emollient or stabilizing effects .

Properties

CAS No.

19666-19-4

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

hexadecyl 2-hydroxybenzoate

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23(25)21-18-15-16-19-22(21)24/h15-16,18-19,24H,2-14,17,20H2,1H3

InChI Key

NHLHASWXBVULGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl salicylate can be synthesized through an esterification reaction between cetyl alcohol and salicylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Around 60-80°C

    Catalyst: Concentrated sulfuric acid

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cetyl salicylate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into cetyl alcohol and salicylic acid in the presence of a strong acid or base.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to break the ester bond.

    Esterification: As mentioned, concentrated sulfuric acid is commonly used as a catalyst.

Major Products Formed

    Hydrolysis: Cetyl alcohol and salicylic acid

    Esterification: this compound

Scientific Research Applications

Cetyl salicylate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential anti-inflammatory and skin-soothing properties.

    Medicine: Explored for its use in topical formulations to deliver salicylic acid, which has keratolytic and anti-inflammatory effects.

    Industry: Widely used in cosmetics and personal care products as an emollient, thickening agent, and stabilizer.

Mechanism of Action

Cetyl salicylate exerts its effects primarily through its emollient properties, which help to soften and smooth the skin. When applied topically, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. Additionally, the salicylic acid component can penetrate the skin and exert keratolytic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators.

Comparison with Similar Compounds

Chemical Structures and Functional Groups

Salicylate derivatives share a common aromatic ring with hydroxyl (-OH) and ester (-COOR) groups. Variations in the alkyl chain (R) influence their physicochemical properties and applications:

  • Cetyl salicylate : Likely structure: salicylic acid + cetyl alcohol (C16 chain).
  • Methyl salicylate : R = methyl (-CH3), used as a topical analgesic .
  • Ethylhexyl salicylate : R = ethylhexyl, a UV filter in sunscreens .
  • Phenethyl salicylate : R = phenethyl (aromatic), used in fragrances .
  • Sodium salicylate : Ionic form (Na+ salt), systemic anti-inflammatory agent .
  • Glycol salicylate : R = glycol, topical analgesic .

Physicochemical Properties

Key properties of selected salicylates are summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound ~318.4 (estimated) Not reported Lipid-soluble Hypothesized: emollient, stabilizer
Methyl salicylate 152.15 -8.6 Ethanol, oils Topical analgesic (e.g., muscle gels)
Ethylhexyl salicylate 326.4 <25 (liquid) Oils, organic solvents UV absorber in sunscreens
Phenethyl salicylate 242.27 44 Ethanol, fats Fragrance (floral notes)
Sodium salicylate 160.1 200 Water (0.78 M) Oral anti-inflammatory
Glycol salicylate 182.17 Not reported Water, ethanol Topical pain relief

Performance in Formulations

  • Viscoelastic Behavior : Sodium salicylate in micellar solutions (e.g., CPyCl/NaSal mixtures) exhibits unique stress relaxation properties under shear, critical for industrial applications like enhanced oil recovery . However, this ionic form differs functionally from esterified salicylates.
  • Stability : Ethylhexyl and phenethyl salicylates demonstrate superior stability in hydrophobic matrices compared to shorter-chain esters . This compound is expected to follow this trend.

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